Methods of Application: The pyrophosphoramide discussed in the study was synthesized by reacting iso-propyl amine with pyrophosphoryl tetrachloride under anhydrous conditions . The crystal structure of the compound was determined by single-crystal X-ray diffraction .
Results or Outcomes: The study recognized the potential of a wider variety of supramolecular structures in which similar pyrophosphoramides can crystallize . Proton (1H) and Phosphorus 31 (31P) Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) were carried out to complete the analysis of the compound .
Application Summary: In the mid-twentieth century, Schradan was used as a pesticide for sucking and chewing insects, which are agricultural pests .
Results or Outcomes: Schradan was effective against agricultural pests, but it has fallen out of use since the 1950s .
Application Summary: In the mid-twentieth century, apart from its use as a pesticide, Schradan was also studied for its chelation ability with numerous metal centers .
Application Summary: Schradan, named after Gerhard Schrader, is an obsolete organophosphate insecticide . It was used as an insecticide for sucking and chewing insects, which are agricultural pests .
Results or Outcomes: Schradan was effective against agricultural pests, but it has fallen out of use since the 1950s .
Schradan, also known as octamethyl pyrophosphoramide, is an organophosphate compound that was historically used as an insecticide. It is characterized by its chemical formula and is named after Gerhard Schrader, a prominent chemist in the field of pesticides. Schradan is recognized for its weak cholinesterase inhibitory properties, necessitating metabolic activation to exert its full biological effects. This compound has been largely phased out due to concerns regarding its toxicity and environmental impact .
As mentioned earlier, Schradan acts as a cholinesterase inhibitor. Once ingested by insects, Schradan is metabolized into a more potent inhibitor that binds to and inactivates the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine at nerve synapses, and its inhibition leads to the accumulation of acetylcholine, causing continuous nerve firing and ultimately insect death [].
Schradan is a highly toxic compound and poses a significant health risk to humans and other animals.
As a cholinesterase inhibitor, Schradan affects the nervous system by preventing the breakdown of acetylcholine, a neurotransmitter essential for muscle contraction and other functions. This inhibition can lead to overstimulation of muscles and potentially fatal respiratory failure if exposure levels are high enough. While Schradan itself is a weak inhibitor, its metabolites exhibit significantly stronger anticholinesterase activity, making it a compound of concern in toxicological studies .
The synthesis of Schradan typically involves the reaction of phosphorus oxychloride with dimethylamine followed by further reactions to form the pyrophosphate structure. The detailed synthesis can be outlined as follows:
Studies on Schradan have focused on its interactions with biological systems, particularly its metabolism and subsequent effects on cholinesterase activity. Research has shown that various species metabolize Schradan differently, influencing its toxicity profile. For instance, studies indicate that insects may convert Schradan into more toxic forms than mammals do. This differential metabolism underscores the importance of understanding species-specific responses when assessing the risks associated with organophosphate compounds .
Schradan shares structural and functional similarities with several other organophosphate compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Cholinesterase Inhibition | Usage |
|---|---|---|---|
| Schradan | Weak (requires activation) | Insecticide (obsolete) | |
| Parathion | Strong (active) | Insecticide | |
| Malathion | Moderate (active) | Insecticide | |
| Chlorpyrifos | Strong (active) | Insecticide |
Schradan's requirement for metabolic activation distinguishes it from other organophosphates like parathion and chlorpyrifos, which are active upon exposure without needing conversion .
The discovery of Schradan is inextricably linked to the work of Gerhard Schrader, a German chemist employed by the conglomerate IG Farben during the 1930s. Schrader’s research focused on synthesizing organophosphorus compounds, initially aimed at developing novel insecticides to address global food shortages. In 1936, while investigating derivatives of phosphoric acid, Schrader synthesized octamethylpyrophosphoramide, later trademarked as Schradan. This discovery occurred amid a broader exploration of organophosphates, which included the accidental creation of nerve agents such as tabun and sarin.
Schradan’s development was influenced by the geopolitical landscape of the time. During World War II, organophosphate research in Germany straddled agricultural and military objectives. While Schradan itself was not weaponized, its structural analogs contributed to clandestine chemical weapons programs. Post-war, Allied nations repurposed Schrader’s findings, leading to Schradan’s commercialization as a systemic insecticide. By the 1950s, it was widely adopted in agriculture under trade names such as Pestox III and Sytam, targeting aphids and mites on crops like cotton and citrus.
The compound’s mechanism of action diverged from earlier insecticides. Unlike nicotine-based alkaloids or arsenicals, Schradan required metabolic activation within plants to become toxic to insects. This pro-insecticide characteristic reduced immediate environmental toxicity but introduced complexities in residue management. By the 1970s, Schradan’s use declined due to the rise of more stable organophosphates and growing concerns about bioaccumulation.
Schradan belongs to the organophosphate class, specifically categorized as a pyrophosphoramide. Its molecular formula, C₈H₂₄N₄O₃P₂, features a central pyrophosphate backbone bonded to four dimethylamino groups (Figure 1). The structure is characterized by two phosphorus atoms connected by an oxygen bridge, with each phosphorus further bonded to two dimethylamide groups.
Structural Features:
Chemical Structure of Schradan (OMPA): O || (CH₃)₂N–P–O–P–N(CH₃)₂ || O Figure 1: Schradan’s structure, highlighting the pyrophosphate backbone and dimethylamide groups.
The compound’s systemic activity arises from its ability to undergo oxidative metabolism in plants, yielding hydroxymethyl-Schradan, a potent acetylcholinesterase inhibitor. This transformation occurs via cytochrome P450 enzymes, which hydroxylate one of the methyl groups, creating a phosphorylated intermediate that irreversibly binds to insect cholinesterases.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 286.25 g/mol | |
| Melting Point | 17°C | |
| Boiling Point | 120–125°C (at 0.5 mmHg) | |
| Density | 1.24 g/cm³ (25°C) | |
| Refractive Index | 1.4698 (589.3 nm, 20°C) |
Schradan’s low volatility and high water solubility (miscible in polar solvents) made it ideal for foliar applications, ensuring even distribution within plant tissues. However, its stability in alkaline soils contrasted with susceptibility to acidic hydrolysis, limiting its persistence in certain environments.
Acute Toxic